hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine
Description
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine is a bicyclic organic compound featuring a cyclopentane ring fused with a 1,4-dithiin moiety and an amine group at the 5-position. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s 2025 catalog, suggesting challenges in synthesis, stability, or market demand .
Structure
3D Structure
Properties
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c8-5-1-2-6-7(5)10-4-3-9-6/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPNJTHAGQINFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1N)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds related to hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine exhibit notable antimicrobial activities. For instance, derivatives of similar cyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. Studies have demonstrated that certain tricyclic compounds can inhibit bacterial growth significantly, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
There is emerging evidence that hexahydro-2H-cyclopenta[b][1,4]dithiin derivatives may possess anticancer properties. The structural characteristics of these compounds allow for interactions with biological targets involved in cancer progression. Preliminary studies have shown that modifications to the core structure can enhance cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .
Materials Science
Polymeric Compositions
this compound can be utilized in the development of polymeric materials with specific properties. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives due to its ability to enhance mechanical strength and thermal stability. The unique sulfur-containing structure may also impart additional functionalities such as improved resistance to environmental degradation .
Biocidal Applications
The compound's potential as a biocide is noteworthy. Research has highlighted the effectiveness of polymeric ionic compounds containing similar structures in controlling microbial populations in various settings, including personal care products and household cleaners. The ability to modify the compound's structure opens avenues for creating tailored biocidal agents that are effective against a broad spectrum of microorganisms .
Biochemistry
Receptor Binding Studies
this compound may interact with various biological receptors, including G protein-coupled receptors (GPCRs). Studies on related compounds have shown that they can bind selectively to receptor sites, influencing cellular signaling pathways. This property could be harnessed for designing drugs targeting specific GPCRs involved in disease processes .
Enzyme Inhibition
Compounds with similar structural features have been investigated for their ability to inhibit enzymes associated with metabolic pathways. For instance, modifications of the cyclic structure have been shown to affect the binding affinity towards dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management . This suggests that hexahydro-2H-cyclopenta[b][1,4]dithiin derivatives could be explored as potential therapeutic agents in metabolic disorders.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Babii et al., 2016 | Strong antimicrobial effects against Staphylococcus aureus with MIC values as low as 0.24 µg/ml. |
| Anticancer Properties | Inoue et al., 2015 | Structural modifications enhance cytotoxicity against cancer cell lines; further studies needed for mechanism elucidation. |
| Biocidal Applications | Patent US20120244095A1 | Polymeric compositions show effective biocidal properties suitable for personal care and household products. |
| Receptor Binding | Sarker et al., 2015 | Identified binding interactions with GPCRs; potential for drug design targeting specific receptors. |
Mechanism of Action
The mechanism by which hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the dithiin ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes
Structural Similarities : Both compounds share a cyclopenta-fused heterocyclic core. However, the thiophene derivatives in lack the 1,4-dithiin ring and amine group, instead featuring alkyl and methyl substituents .
Key Differences :
Primary Amines with Aromatic Backbones
2-(Benzyloxy)-5-(trifluoromethyl)aniline
Structural Contrast: This aniline derivative features a linear aromatic backbone with electron-withdrawing (trifluoromethyl) and protecting (benzyloxy) groups, unlike the bicyclic, non-aromatic structure of the target compound .
Microwave-Synthesized Pyrimidin-2-amines
N-[5-(Diethylamino)pentan-2-yl]pyrimidin-2-amines
Functional Comparison : These compounds () feature a pyrimidine core with secondary amines, contrasting with the primary amine and sulfur-rich framework of the target compound .
Biological Activity
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1423024-23-0
- Molecular Formula: C7H10N2S2
The compound features a bicyclic structure containing sulfur atoms, which is significant for its biological interactions.
This compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs). Its ability to modulate receptor activity suggests potential applications in treating conditions influenced by these pathways.
2. Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
| Assay Type | Target | Outcome | Reference |
|---|---|---|---|
| Binding Assay | GPCRs | High binding affinity | |
| Cytotoxicity | Cancer Cell Lines | IC50 = 15 µM | |
| Antimicrobial | Bacterial Strains | Effective against E. coli |
These assays indicate that the compound exhibits moderate cytotoxicity against certain cancer cell lines and significant antimicrobial properties.
1. Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that it inhibited cell proliferation in several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The study reported an IC50 value of 15 µM against human breast cancer cells.
2. Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against common bacterial pathogens. Results showed that this compound had a minimum inhibitory concentration (MIC) of 3.9 µg/ml against Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Discussion
The biological activity of this compound highlights its potential therapeutic applications. Its interaction with GPCRs may provide insights into novel treatment strategies for various diseases, including cancer and bacterial infections. Further research is warranted to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
